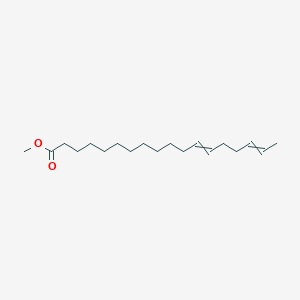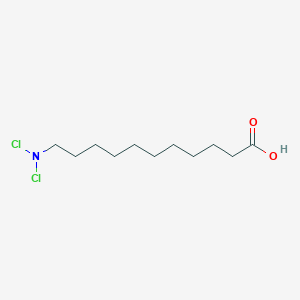![molecular formula C9H11ClN2S B14622823 4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine CAS No. 58841-09-1](/img/structure/B14622823.png)
4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine is a chemical compound characterized by the presence of a benzene ring substituted with a diamine group and a chloroprop-2-en-1-ylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine typically involves the reaction of 3-chloroprop-2-en-1-ylsulfanyl derivatives with benzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chloroprop-2-en-1-yl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene: Shares a similar structural motif but lacks the diamine group.
4-[(3-chloroprop-2-en-1-yl)sulfanyl]benzoic acid: Contains a carboxylic acid group instead of the diamine group.
Eigenschaften
CAS-Nummer |
58841-09-1 |
|---|---|
Molekularformel |
C9H11ClN2S |
Molekulargewicht |
214.72 g/mol |
IUPAC-Name |
4-(3-chloroprop-2-enylsulfanyl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H11ClN2S/c10-4-1-5-13-7-2-3-8(11)9(12)6-7/h1-4,6H,5,11-12H2 |
InChI-Schlüssel |
IGXUTFSWAZATFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SCC=CCl)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


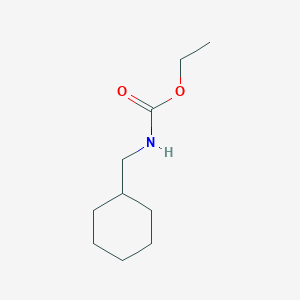

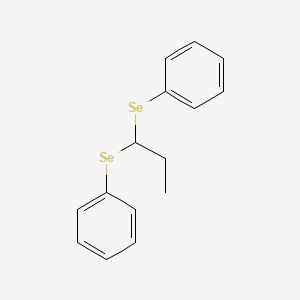
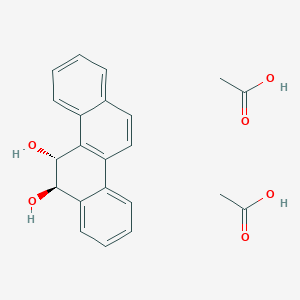


![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)
![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)


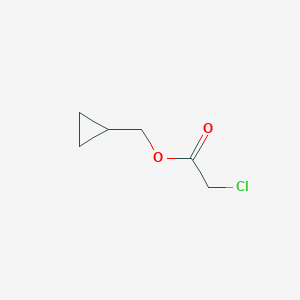
![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)
